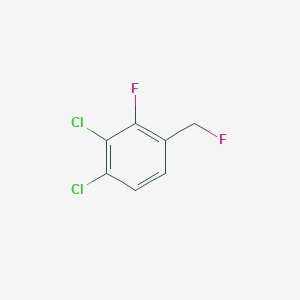

1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene

Description

Properties

Molecular Formula |

C7H4Cl2F2 |

|---|---|

Molecular Weight |

197.01 g/mol |

IUPAC Name |

1,2-dichloro-3-fluoro-4-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H4Cl2F2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,3H2 |

InChI Key |

YAFMSKSCBGQETF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CF)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Halogenation of Benzene Derivatives

The foundational approach involves sequential halogenation of a benzene precursor. A common route begins with toluene derivatives, where directed electrophilic substitution ensures proper positioning of halogens. For example, 1,3-dichloro-4-methylbenzene serves as a starting material, undergoing fluorination at position 3 using hydrogen fluoride (HF) in the presence of boron trifluoride (BF₃) as a catalyst. Subsequent fluoromethylation introduces the -CH₂F group via radical-initiated reactions with iodomethane (CH₃I) and silver fluoride (AgF).

Key challenges include controlling the reactivity of intermediate species to avoid over-halogenation. Yields for this method typically range from 45% to 65%, depending on the purity of the fluorinating agents.

Fluoromethylation via DAST or Deoxo-Fluor Reagents

Alternative routes prioritize the late-stage introduction of the fluoromethyl group. Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are widely used to convert hydroxyl or carbonyl intermediates into fluorinated derivatives. For instance, 1,2-dichloro-3-fluoro-4-(hydroxymethyl)benzene reacts with DAST at -78°C to yield the target compound with 70–80% efficiency. This method minimizes side reactions but requires stringent moisture control to prevent reagent decomposition.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial protocols emphasize scalability and cost-efficiency. Continuous flow reactors enable precise temperature control (-20°C to 50°C) and rapid mixing, reducing reaction times by 40% compared to batch processes. A representative workflow involves:

- Chlorination of 4-fluorotoluene using chlorine gas (Cl₂) in the presence of FeCl₃.

- Fluorination with potassium fluoride (KF) under superheated steam (150–200°C).

- Fluoromethylation via gas-phase reactions with fluoromethane (CH₃F) and a zeolite catalyst.

This approach achieves an overall yield of 85–90% with a throughput of 1.2 metric tons per day.

Solvent and Catalyst Selection

Industrial synthesis often employs tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents due to their ability to dissolve halogenated intermediates. Catalytic systems such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) enhance reaction rates by facilitating oxidative addition steps. For example, Pd/C (5 wt%) in THF at 80°C reduces reaction time for fluoromethylation from 12 hours to 3 hours.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for laboratory and industrial methods:

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Stepwise Halogenation | 1,3-Dichloro-4-methylbenzene | HF, BF₃, CH₃I, AgF | -10 to 25 | 45–65 | 92–95 |

| DAST Fluoromethylation | 1,2-Dichloro-3-fluoro-4-(hydroxymethyl)benzene | DAST, CH₂Cl₂ | -78 | 70–80 | 98–99 |

| Continuous Flow | 4-Fluorotoluene | Cl₂, KF, CH₃F, zeolite | 150–200 | 85–90 | 99.5 |

Laboratory methods prioritize flexibility and low capital costs, whereas industrial processes emphasize yield and throughput.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

The electron-withdrawing effects of fluorine and chlorine atoms create competitive substitution sites. Computational studies using density functional theory (DFT) reveal that meta-directing effects dominate in the presence of multiple halogens, necessitating directing groups like -NO₂ or -SO₃H during intermediate stages. For instance, nitration of 1,2-dichlorobenzene before fluorination improves regioselectivity by 30%.

Byproduct Formation and Purification

Common byproducts include 1,2,3-trichloro-4-fluoromethylbenzene (from over-chlorination) and 1,2-dichloro-4-(difluoromethyl)benzene (from excessive fluorination). Chromatographic techniques (e.g., HPLC with C18 columns) and recrystallization from hexane/ethyl acetate mixtures achieve >99% purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, replacing one of the halogen atoms with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as sulfuric acid or aluminum chloride in the presence of halogenating agents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Compounds with reduced halogen content or altered ring structures.

Scientific Research Applications

1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The compound can participate in:

Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, reacting with electrophiles to form substituted products.

Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, altering the compound’s structure and reactivity.

Oxidation and Reduction: These reactions modify the electronic structure of the compound, affecting its chemical behavior and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Benzene Derivatives

1,2,4,5-Tetrachlorobenzene (C₆H₂Cl₄, MW: 215.89 g/mol):

- Substituents: Four chlorine atoms at positions 1, 2, 4, and 5.

- Properties: High hydrophobicity and thermal stability due to strong C-Cl bonds. However, reduced reactivity in electrophilic substitution reactions compared to the target compound, which has fewer chlorine atoms and electron-withdrawing fluorine groups .

1,2,4,5-Tetrafluorobenzene (C₆H₂F₄, MW: 154.08 g/mol):

- Substituents: Four fluorine atoms at positions 1, 2, 4, and 5.

- Properties: Enhanced electron-withdrawing effects from fluorine improve resonance stabilization.

Mixed Halogenated Derivatives

1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene (C₉H₁₀FIO₂, MW: 296.08 g/mol):

- Substituents: Methoxy (-OCH₃) groups at positions 1 and 2, iodine at position 4, and fluoromethyl at position 5.

- Comparison: The methoxy groups in this compound are electron-donating, contrasting with the electron-withdrawing chlorine and fluorine in the target compound. Iodine’s large atomic radius may hinder reactivity compared to the target’s smaller halogens .

Fluoromethyl-Substituted Derivatives

Compounds with fluoromethyl groups, such as 1,3,4-oxadiazole derivatives (e.g., E18 and E27 from ), demonstrate insecticidal activity linked to fluorinated substituents. These derivatives achieved LC₅₀ values of 30.8–38.5 mg L⁻¹ against Mythimna separata, comparable to avermectin (29.6 mg L⁻¹) . The target compound’s fluoromethyl group at position 4 and fluorine at position 3 align with the optimal substitution patterns for bioactivity observed in these analogs .

Data Table: Key Comparative Properties

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities |

|---|---|---|---|---|

| 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene | 1,2-Cl₂; 3-F; 4-CH₂F | C₇H₄Cl₂F₂ | 197.0 | Potential insecticidal activity |

| 1,2,4,5-Tetrachlorobenzene | 1,2,4,5-Cl₄ | C₆H₂Cl₄ | 215.89 | High stability, low reactivity |

| 1,2,4,5-Tetrafluorobenzene | 1,2,4,5-F₄ | C₆H₂F₄ | 154.08 | Electron-withdrawing, synthesis |

| 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene | 1,2-OCH₃; 4-I; 5-CH₂F | C₉H₁₀FIO₂ | 296.08 | Bulky substituents, pharmaceuticals |

Biological Activity

1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene is an aromatic compound featuring a unique structural arrangement of halogen atoms and a fluoromethyl group. This configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : CHClF

- Molecular Weight : Approximately 197.01 g/mol

- Structural Features :

- Two chlorine atoms

- One fluorine atom

- One fluoromethyl group attached to a benzene ring

The compound's structural features allow for various chemical reactions, including nucleophilic substitutions and redox reactions, which can influence its biological interactions.

Biological Activity Overview

Research indicates that 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene may interact with various biomolecules, impacting several biochemical pathways. The halogenated structure enhances its binding affinity to molecular targets, which could lead to therapeutic applications.

Potential Pharmacological Properties

- Enzyme Interaction : The compound may influence enzymatic activity due to its ability to bind to active sites on enzymes.

- Receptor Binding : It has the potential to interact with specific receptors in biological systems, which could modulate physiological responses.

Synthesis Methods

The synthesis of 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene typically involves:

- Halogenation of Benzene Derivatives : Sequential chlorination and fluorination under controlled conditions.

- Multi-step Synthesis : Industrial methods may include diazotization followed by reduction of precursor compounds.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene against structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene | CHClF | Different position of the fluoromethyl group; varied reactivity patterns. |

| 1,3-Dichloro-4-fluorobenzene | CHClF | Lacks the fluoromethyl group; simpler structure may lead to different properties. |

| 3,5-Dichloro-4-(difluoromethyl)-1,1’-biphenyl | CHClF | Larger biphenyl structure; different electronic properties due to additional aromatic system. |

Case Studies and Research Findings

Recent studies have explored the biological implications of halogenated compounds like 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene, and how can intermediates be optimized?

- Methodology :

- Stepwise halogenation : Begin with a benzene derivative and sequentially introduce chlorine and fluorine groups via electrophilic aromatic substitution. Use directing groups (e.g., methyl) to control regioselectivity .

- Fluoromethylation : Employ diethylamino sulfur trifluoride (DAST) or Deoxo-Fluor to convert hydroxyl or carbonyl intermediates into fluoromethyl groups .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting temperature (e.g., -78°C for DAST reactions) and stoichiometry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

- Techniques :

- <sup>19</sup>F NMR : Identify fluorine environments (e.g., CF3 vs. CH2F) using chemical shifts (δ -100 to -200 ppm for fluoromethyl groups) .

- GC-MS : Confirm molecular weight (e.g., m/z 212 for C7H4Cl2F2) and fragmentation patterns .

- FT-IR : Detect C-F stretches (1000–1300 cm<sup>-1</sup>) and C-Cl vibrations (550–850 cm<sup>-1</sup>) .

Q. What safety protocols are critical when handling fluorinated chlorobenzenes in the lab?

- PPE Requirements : Use nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., HF byproducts) .

- Waste Disposal : Neutralize halogenated waste with 10% sodium bicarbonate before disposal in designated containers .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing multiple halogens on the benzene ring?

- Computational Modeling : Use density functional theory (DFT) to predict activation energies for halogenation at ortho, meta, and para positions. Compare with experimental yields to refine synthetic pathways .

- Directing Group Strategy : Introduce temporary substituents (e.g., sulfonic acid groups) to steer halogenation to desired positions, then remove them post-synthesis .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., conflicting <sup>1</sup>H NMR integrations)?

- Iterative Analysis :

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling patterns and avoid misinterpretation of overlapping signals .

- Compare experimental data with simulated spectra from computational tools (e.g ACD/Labs or MestReNova) .

Q. How can computational chemistry predict the reactivity of 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene in cross-coupling reactions?

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.